Cas no 80234-66-8 (8(s),15(s)-dihete)

8(s),15(s)-dihete structure
8(s),15(s)-dihete structure
Product Name:8(s),15(s)-dihete
CAS No:80234-66-8
MF:C20H32O4
MW:336.465686798096
CID:985281
PubChem ID:16759355
Update Time:2025-08-02

8(s),15(s)-dihete Chemical and Physical Properties

Names and Identifiers

    • 8(s),15(s)-dihete
    • 8(S),15(S)-DIHYDROXYEICOSA-5Z,9E,11E,13E-TETRAENOIC ACID
    • 8(S),15(S)-DiHETE (Z, E, E, E)
    • 5,9,11,13-Eicosatetraenoic acid, 8,15-dihydroxy-, (5Z,8S,9E,11E,13E,15S)-
    • (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
    • NCGC00161264-01
    • BML1-D07
    • DTXSID501157083
    • (5Z,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
    • 80234-66-8
    • 8(S),15(S)-DIHETE all trans
    • SCHEMBL8263232
    • Inchi: 1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19+/m0/s1
    • InChI Key: NNPWRKSGORGTIM-IEVBXOQPSA-N
    • SMILES: C(O)(=O)CCC/C=C\C[C@H](O)/C=C/C=C/C=C/[C@@H](O)CCCCC

Computed Properties

  • Exact Mass: 336.23005950g/mol
  • Monoisotopic Mass: 336.23005950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 14
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Flash Point: 14 °C
  • PSA: 77.76000
  • LogP: 4.15830

8(s),15(s)-dihete Security Information

  • Hazardous Material transportation number:UN 1170 3/PG 2
  • Hazard Category Code: 11-36/37/38
  • Safety Instruction: 16-26-36
  • Hazardous Material Identification: F Xi
  • Storage Condition:−20°C

8(s),15(s)-dihete Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-200428-50 µg
8(S),15(S)-DiHETE (Z, E, E, E),
80234-66-8 99%
50µg
¥1,474.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-200428-50µg
8(S),15(S)-DiHETE (Z, E, E, E),
80234-66-8 99%
50µg
¥1474.00 2023-09-05

8(s),15(s)-dihete Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Arachidonate lipoxygenase ;  10 min, rt
1.2 Reagents: Methanol ;  rt
Reference
Formation of a Cyclopropyl Epoxide via a Leukotriene A Synthase-related Pathway in an Anaerobic Reaction of Soybean Lipoxygenase-1 with 15S-Hydroperoxyeicosatetraenoic Acid: evidence that oxygen access is a determinant of secondary reactions with fatty acid hydroperoxides
Zheng, Yuxiang; et al, Journal of Biological Chemistry, 2010, 285(18), 13427-13436

8(s),15(s)-dihete Raw materials

8(s),15(s)-dihete Preparation Products

Additional information on 8(s),15(s)-dihete

Comprehensive Overview of 8(S),15(S)-DiHETE (CAS No. 80234-66-8): Biological Significance and Research Applications

8(S),15(S)-DiHETE (CAS No. 80234-66-8) is a specialized lipid mediator derived from the oxidative metabolism of arachidonic acid, belonging to the class of dihydroxy-eicosatetraenoic acids. This compound has garnered significant attention in biomedical research due to its unique anti-inflammatory properties and potential therapeutic applications. As a lipoxygenase-derived metabolite, it plays a critical role in modulating cellular signaling pathways, particularly in immune responses and tissue homeostasis.

Recent studies highlight the growing interest in 8(S),15(S)-DiHETE as a biomarker for inflammatory diseases, aligning with current trends in personalized medicine. Researchers are actively investigating its mechanisms in chronic inflammation resolution, a hot topic in 2024 due to rising global concerns about autoimmune disorders and metabolic syndromes. The compound's dual hydroxylation at positions 8 and 15 (8,15-DiHETE structural specificity) confers distinct biological activities compared to other eicosanoids, making it a subject of intense pharmacological exploration.

From a technical perspective, CAS 80234-66-8 represents a high-purity reference standard essential for LC-MS/MS analysis in lipidomics studies. Laboratories focusing on eicosanoid profiling frequently search for reliable sources of this compound, reflecting the demand in metabolomics research. Its stability under cryogenic storage (-80°C) and solubility in ethanol make it practical for experimental workflows, addressing common researcher queries about 8(S),15(S)-DiHETE handling protocols.

The biosynthesis pathway of 8(S),15(S)-DiHETE involves sequential actions of 15-lipoxygenase-1 (15-LOX-1) and 8-lipoxygenase, a process frequently discussed in forums about enzymatic lipid modification. This pathway intersects with popular research areas like omega-6 fatty acid metabolism and pro-resolving mediator networks, topics that consistently rank high in academic search databases. Notably, the compound's ability to modulate neutrophil activity positions it as a potential candidate for inflammatory bowel disease (IBD) research, a condition with increasing worldwide prevalence.

In the context of drug discovery, structural analogs of 8(S),15(S)-DiHETE are being explored for their GPCR-targeting capabilities, particularly concerning receptors like BLT2. This aligns with industry trends toward lipid-based therapeutics, as evidenced by recent patent filings. The compound's chirality at C-8 and C-15 (indicated by the 'S' configuration) is crucial for its bioactivity, a detail often emphasized in stereochemistry-focused studies.

Analytical chemists emphasize the importance of isomeric separation techniques when working with 8(S),15(S)-DiHETE, as it coexists with other DiHETE regioisomers in biological samples. Advanced methods like chiral HPLC and ultra-performance convergence chromatography (UPC2) are frequently mentioned in method development discussions, addressing common challenges in eicosanoid quantification.

Emerging applications in dermatological research have revealed that 8(S),15(S)-DiHETE influences keratinocyte differentiation, making it relevant to studies on skin barrier function and psoriasis pathogenesis. These findings correlate with increasing public interest in cosmeceutical ingredients and cutaneous immunology, as reflected in trending search terms across scientific platforms.

From a commercial perspective, the global market for specialized pro-resolving mediators (SPMs) continues to expand, with 8(S),15(S)-DiHETE being increasingly included in research reagent catalogs. Quality parameters such as ≥98% purity by HPLC and certified stereochemical configuration are critical purchasing considerations, as noted in recent supplier evaluations.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.